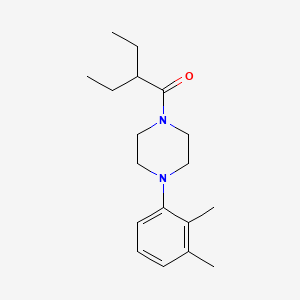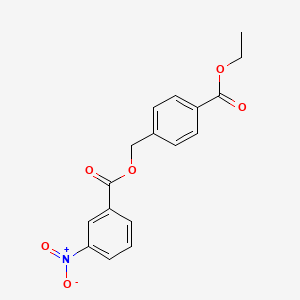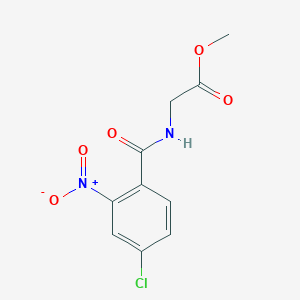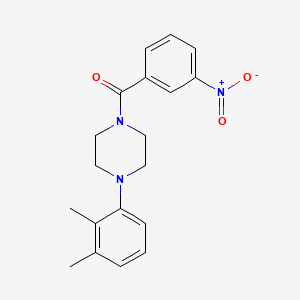
1-(2,3-dimethylphenyl)-4-(2-ethylbutanoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dimethylphenyl)-4-(2-ethylbutanoyl)piperazine, also known as DMPP, is a piperazine derivative that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to have unique properties that make it a useful tool for studying various biological processes.
科学的研究の応用
1-(2,3-dimethylphenyl)-4-(2-ethylbutanoyl)piperazine has been found to have a variety of applications in scientific research. One of the most promising areas of research is in the field of neuroscience. This compound has been shown to selectively activate certain types of neurons in the brain, making it a useful tool for studying neural circuits and behavior. In addition, this compound has been found to modulate the activity of certain neurotransmitters, making it a potential treatment for neurological disorders such as depression and anxiety.
作用機序
1-(2,3-dimethylphenyl)-4-(2-ethylbutanoyl)piperazine acts as a partial agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. By selectively activating this receptor, this compound can modulate the activity of certain neural circuits and neurotransmitters, leading to changes in behavior and mood.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its effects on the serotonin 5-HT1A receptor, this compound has been shown to modulate the activity of other neurotransmitters such as dopamine and norepinephrine. This makes it a potential treatment for a variety of neurological disorders. In addition, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential treatment for inflammatory diseases such as arthritis and multiple sclerosis.
実験室実験の利点と制限
1-(2,3-dimethylphenyl)-4-(2-ethylbutanoyl)piperazine has several advantages as a tool for scientific research. It is highly selective for the serotonin 5-HT1A receptor, making it a useful tool for studying neural circuits and behavior. In addition, this compound has a long half-life, allowing for sustained activation of the receptor. However, there are also limitations to using this compound in lab experiments. It can be difficult to control the dose and duration of this compound exposure, which can lead to variability in results. In addition, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
将来の方向性
There are several promising areas of research for 1-(2,3-dimethylphenyl)-4-(2-ethylbutanoyl)piperazine. One area of interest is in the development of new treatments for neurological disorders such as depression and anxiety. This compound has shown promise as a potential treatment for these disorders, and further research is needed to understand its safety and efficacy in humans. In addition, this compound has potential applications in the field of drug discovery. By selectively activating certain receptors, this compound can be used to identify new drug targets and develop more effective treatments for a variety of diseases. Finally, further research is needed to understand the full range of biochemical and physiological effects of this compound, which could lead to new insights into the workings of the brain and the development of new treatments for a variety of diseases.
合成法
1-(2,3-dimethylphenyl)-4-(2-ethylbutanoyl)piperazine can be synthesized by reacting 2,3-dimethylbenzylamine with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with piperazine to yield this compound. This synthesis method has been optimized to produce high yields of this compound with a high degree of purity.
特性
IUPAC Name |
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-ethylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-5-16(6-2)18(21)20-12-10-19(11-13-20)17-9-7-8-14(3)15(17)4/h7-9,16H,5-6,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCUBFUPOUYDBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-ethoxyphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5788560.png)


![2-[(cyanomethyl)thio]-7-methyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5788587.png)
![N-[4-(butyrylamino)phenyl]nicotinamide](/img/structure/B5788604.png)




![2-chloro-4,5-difluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B5788635.png)

![1-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine](/img/structure/B5788652.png)
![N-(3-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5788659.png)
